

# Tesaglitazar Technical Support Center: Controlling for Off-Target Effects

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## Compound of Interest

Compound Name: *Tesaglitazar*

Cat. No.: *B1683095*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and controlling for the known off-target effects of **Tesaglitazar**, a dual PPAR $\alpha$ /y agonist. The following information is intended for research use only.

## Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of **Tesaglitazar**?

**Tesaglitazar** is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ) and gamma (PPAR $\gamma$ ). Its on-target effects are primarily related to the activation of these nuclear receptors, leading to the regulation of genes involved in glucose and lipid metabolism.<sup>[1][2]</sup>

Q2: What are the major known or suspected off-target effects of **Tesaglitazar**?

The clinical development of **Tesaglitazar** was discontinued due to safety concerns.<sup>[3]</sup> Key off-target effects observed in preclinical and clinical studies include:

- **Cardiotoxicity:** Concerns have been raised about potential cardiovascular adverse effects.<sup>[1]</sup>
- **Renal Toxicity:** **Tesaglitazar** has been associated with increases in serum creatinine and a decrease in glomerular filtration rate, suggesting potential kidney damage.<sup>[1]</sup>

- **Carcinogenicity:** Long-term studies in rodents have indicated a potential for the development of certain types of tumors.

Q3: At what concentrations are on-target versus off-target effects typically observed?

A direct comparison of in vitro concentrations for on-target versus off-target effects is not readily available in the public domain. However, based on available data, a general overview can be provided. It is crucial to perform dose-response experiments in your specific model system.

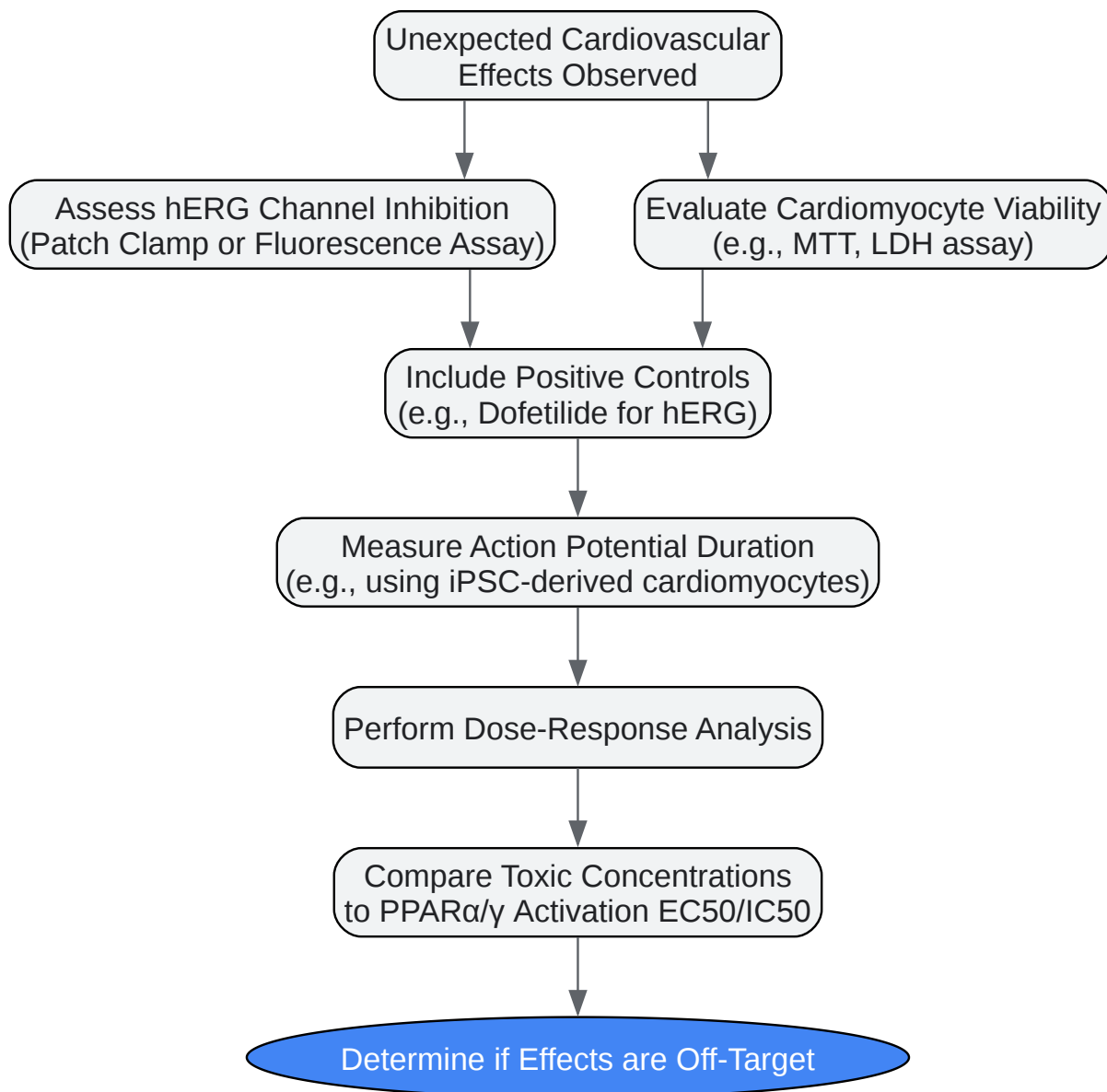
Effect Category	Target/Assay	Species	Effective Concentration (On-Target) / Toxic Concentration (Off-Target)
On-Target	PPAR $\alpha$ Activation (EC50)	Human	3.6 $\mu$ M
PPAR $\gamma$ Activation (IC50)	Human	0.35 $\mu$ M	
Off-Target	hERG Channel Inhibition (IC50)	Human	Data not available
In Vitro Nephrotoxicity ( $\uparrow$ KIM-1/NGAL)	Human	Concentration-dependent increases observed with other nephrotoxic compounds; specific data for Tesaglitazar is lacking.	
In Vivo Carcinogenicity	Rat	Mesenchymal sarcomas observed at 10 $\mu$ mol/kg/day in a 2-year study.	

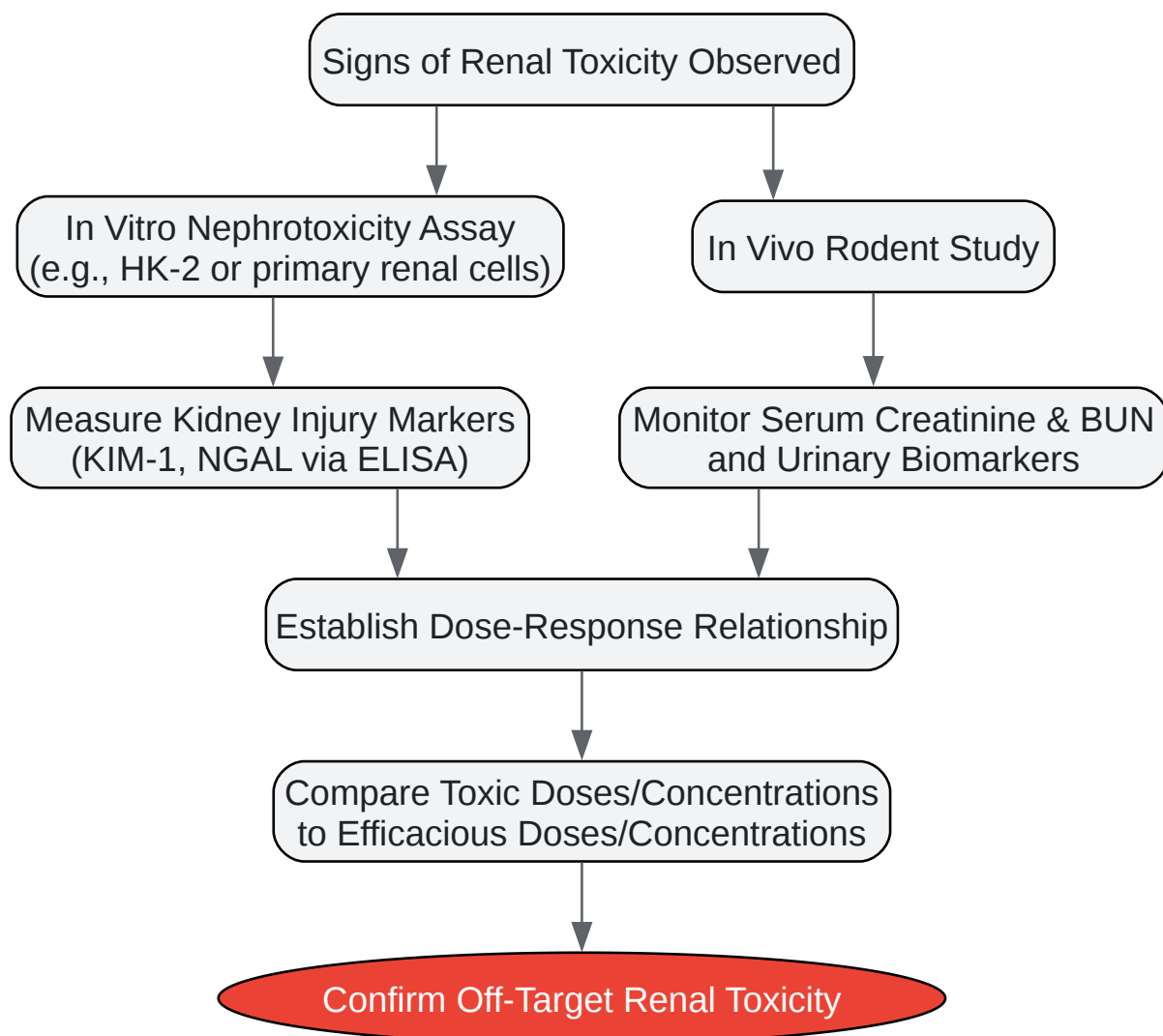
## Troubleshooting Guides

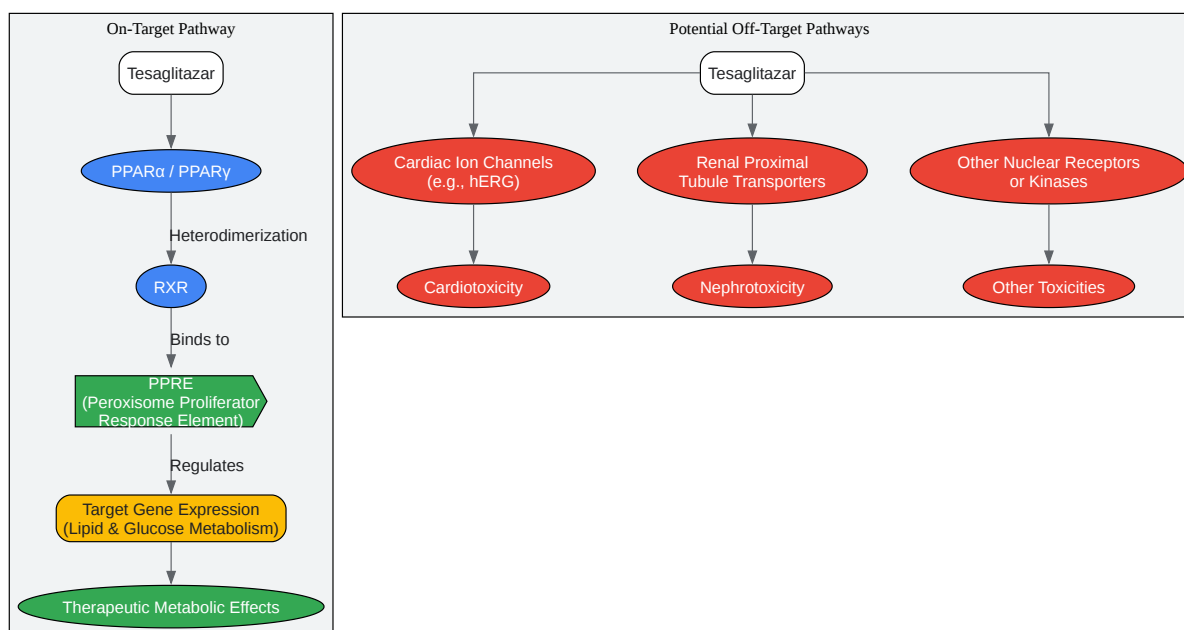
### Issue 1: Unexpected Cardiovascular Effects in In Vitro or In Vivo Models

Possible Cause: Potential off-target effects on cardiac ion channels or direct cardiomyocyte toxicity.

Troubleshooting Workflow:







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## References

- 1. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR $\gamma$  signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1-mediated delivery of tesaglitazar improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
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